molecular formula C12H11NO4 B3283158 5-(3-Nitrophenyl)cyclohexane-1,3-dione CAS No. 762243-24-3

5-(3-Nitrophenyl)cyclohexane-1,3-dione

Cat. No.: B3283158
CAS No.: 762243-24-3
M. Wt: 233.22 g/mol
InChI Key: PEJXMVITLPCURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Cyclohexane-1,3-dione Moiety in Contemporary Organic Synthesis

The cyclohexane-1,3-dione scaffold is a fundamentally important precursor in organic synthesis, valued for its versatility in constructing a wide array of complex molecules. bohrium.comtandfonline.com This diketone is not merely a simple cyclic compound but a highly functionalized building block whose reactivity is harnessed for creating pharmaceuticals, agrochemicals, and diverse heterocyclic systems. google.comnbinno.com Its chemical adaptability arises from the presence of highly active methylene (B1212753) and dicarbonyl groups, which serve as reactive sites for numerous transformations. tandfonline.com

In contemporary synthesis, cyclohexane-1,3-dione and its derivatives are key intermediates for producing a plethora of bioactive molecules, including natural products and their analogues. google.comresearchgate.net They are instrumental in the synthesis of nitrogen and oxygen-containing heterocycles such as 1,4-dihydropyridines, acridine-1,8-diones, quinolones, xanthenes, and chromenones. bohrium.comtandfonline.com Many of these resulting compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. tandfonline.comnih.gov The significance of this moiety is underscored by its role as a core structural unit in many compounds screened for therapeutic potential against conditions like non-small-cell lung cancer. nih.govacs.org

Table 1: Properties and Synthetic Utility of the Cyclohexane-1,3-dione Scaffold

Feature Description Significance in Synthesis
Functional Groups Contains two carbonyl groups in a 1,3-relationship within a six-membered ring. Allows for a variety of reactions such as condensations, alkylations, and Michael additions.
Active Methylene Group The CH₂ group situated between the two carbonyls is highly acidic and easily deprotonated. Forms a nucleophilic enolate, which is a key intermediate for C-C bond formation. tandfonline.com
Tautomerism Exists in equilibrium between the diketo form and the more stable enol form. The enol form is crucial for reactions like O-alkylation and acylation.
Versatility Serves as a precursor for a vast range of heterocyclic compounds. Enables the construction of complex molecular architectures with diverse biological activities. bohrium.comresearchgate.net

Significance of Nitrophenyl Substituents in Chemical Compound Design and Reactivity

The nitrophenyl group, and specifically the nitro functional group (–NO₂), is a critical substituent in the design and synthesis of modern chemical compounds. acs.org Its primary characteristic is its strong electron-withdrawing nature, which it exerts through both inductive and resonance effects. nih.govnumberanalytics.com This property profoundly influences the electronic distribution and reactivity of the aromatic ring to which it is attached. fiveable.mewikipedia.org The presence of a nitro group deactivates the aromatic ring towards electrophilic substitution reactions but facilitates nucleophilic aromatic substitution by stabilizing the intermediate negative charge. numberanalytics.comnumberanalytics.com

In medicinal chemistry, the nitro group is recognized as a versatile pharmacophore, though it can also be a toxicophore. acs.orgnih.gov Its inclusion in a drug molecule can significantly affect pharmacokinetic and pharmacodynamic properties. svedbergopen.com Many nitro-containing compounds are prodrugs that require bioreductive activation to exert their biological effect, a mechanism exploited in the development of antibacterial, antiparasitic, and anticancer agents. nih.govmdpi.com The nitro group's ability to modulate electronic properties and participate in specific biological interactions makes it a valuable tool for medicinal chemists aiming to enhance receptor binding, improve stability, or achieve selective toxicity against pathogens or cancer cells. acs.orgsvedbergopen.com

Table 2: Influence of the Nitrophenyl Substituent on Chemical Properties

Property Effect of Nitro Group Implication in Compound Design
Electronic Nature Strongly electron-withdrawing. masterorganicchemistry.com Modifies the electron density of the attached scaffold, influencing reactivity and intermolecular interactions. numberanalytics.com
Reactivity Deactivates the phenyl ring for electrophilic substitution; activates it for nucleophilic substitution. wikipedia.org Allows for selective functionalization of the aromatic ring under specific reaction conditions.
Biological Activity Can act as a pharmacophore, often requiring metabolic reduction to an amino group for activity. mdpi.com Used to design prodrugs, particularly for antimicrobial and anticancer applications targeting hypoxic environments. acs.org
Acidity Increases the acidity of adjacent C-H bonds. wikipedia.org Facilitates deprotonation and subsequent reactions at positions alpha to the nitro group. nih.gov

Historical Overview of Academic Research into 5-Substituted Cyclohexane-1,3-diones

Academic and industrial research into substituted cyclohexane-1,3-diones has a rich history, driven largely by their potent biological activities, particularly in agrochemistry. A major milestone in this field was the discovery and development of cyclohexane-1,3-dione oxime ether herbicides in the early 1970s by Nippon Soda. publish.csiro.au This led to the commercialization of compounds like alloxydim, which demonstrated selective control over grass weeds in broad-leaf crops. publish.csiro.au

The success of these initial herbicides spurred further research by numerous companies throughout the 1970s and 1980s, leading to the development of a class of herbicides that function by inhibiting the enzyme acetyl-coenzyme A carboxylase. researchgate.net Research efforts focused on modifying the cyclohexane-1,3-dione core at various positions, including the 5-position, to optimize herbicidal activity, selectivity, and spectrum. For example, the introduction of a phenyl group at the 5-position has been explored in the synthesis of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. acs.org The synthesis of 5-substituted derivatives has been achieved through various methods, including regio-selective Michael-Claisen processes, which allow for controlled substitution on the cyclohexane (B81311) ring. google.comgoogle.com This historical development highlights the long-standing recognition of the cyclohexane-1,3-dione scaffold as a tunable platform for creating commercially and scientifically valuable molecules.

Rationale for Dedicated Academic Investigation of 5-(3-Nitrophenyl)cyclohexane-1,3-dione

The dedicated academic investigation of this compound is predicated on the strategic combination of two molecular scaffolds of proven importance in chemical and biological sciences. The cyclohexane-1,3-dione core is a well-established building block for a multitude of biologically active compounds, including anticancer and anti-inflammatory agents. tandfonline.comgoogle.com Simultaneously, the nitrophenyl moiety is a key functional group in medicinal chemistry, known for its ability to modulate the electronic properties of a molecule and serve as a pharmacophore in numerous therapeutic agents. svedbergopen.commdpi.com

The synthesis and study of this specific compound are driven by the following rationale:

Synergistic Potential: Combining the versatile cyclohexane-1,3-dione scaffold with the potent, electron-withdrawing nitrophenyl group offers a pathway to novel compounds with potentially unique biological activities. Research on related structures, such as hydrazone derivatives of cyclohexane-1,3-dione, has already indicated that such combinations can yield compounds with significant biological properties. nih.gov

Isomeric Specificity: The placement of the nitro group at the meta-position (position 3) of the phenyl ring provides a distinct electronic and steric profile compared to its ortho- or para-isomers. This specific arrangement can lead to different binding interactions with biological targets, warranting a separate and focused investigation to understand its unique structure-activity relationship (SAR).

Therapeutic and Material Science Applications: The resulting molecule is a candidate for screening in drug discovery programs, particularly in oncology and microbiology, where both parent scaffolds have shown promise. acs.orgnih.gov Furthermore, the electronic properties conferred by the nitrophenyl group may impart interesting characteristics for applications in materials science.

Therefore, the study of this compound represents a logical and targeted step in the exploration of new chemical entities with high potential for practical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-nitrophenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-11-5-9(6-12(15)7-11)8-2-1-3-10(4-8)13(16)17/h1-4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJXMVITLPCURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 5 3 Nitrophenyl Cyclohexane 1,3 Dione

Retrosynthetic Analysis of the 5-(3-Nitrophenyl)cyclohexane-1,3-dione Core

Retrosynthetic analysis provides a roadmap for designing a synthetic route by breaking down the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection strategies focus on the carbon-carbon bonds that form the six-membered ring.

A common and effective approach is a disconnection based on a Michael addition, which is a foundational carbon-carbon bond-forming reaction. studycorgi.com This involves disconnecting the bond between C-4 and C-5 or C-5 and C-6. A logical disconnection across the C-4/C-5 and C-6/C-1 bonds suggests a [3+3] cycloaddition strategy. This breaks the molecule into two three-carbon synthons. The first synthon is derived from the 3-nitrophenyl moiety, pointing towards 3-nitrobenzaldehyde (B41214) as a starting material. The second synthon is a dicarbanion equivalent derived from an acetone (B3395972) or malonic ester derivative.

This leads to two key precursors:

An α,β-unsaturated ketone (a Michael acceptor), such as (E)-4-(3-nitrophenyl)but-3-en-2-one. This can be formed via an aldol (B89426) or Knoevenagel condensation between 3-nitrobenzaldehyde and acetone.

A nucleophilic C3 component (a Michael donor), such as diethyl malonate or ethyl acetoacetate, which can provide the remaining carbons for the cyclohexane (B81311) ring.

This retrosynthetic pathway logically points towards a convergent synthesis where the two main fragments are prepared separately and then combined in a tandem Michael addition-intramolecular cyclization sequence.

Classical and Modern Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the construction of the dione (B5365651) ring with the concomitant introduction of the aryl substituent. The most prevalent methods rely on condensation and conjugate addition reactions.

Condensation reactions are integral to both the formation of precursors and the final ring-closing step. The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with a ketone or aldehyde. wikipedia.org This reaction is particularly useful for synthesizing the α,β-unsaturated intermediate.

For instance, the reaction between 3-nitrobenzaldehyde and a compound with an active methylene (B1212753) group, such as malonic acid or its esters, can be catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgtue.nl The initial product is an unsaturated dicarboxylic acid or ester, which can then undergo further transformations. A more direct route to the key Michael acceptor involves the base-catalyzed condensation of 3-nitrobenzaldehyde with acetone to form (E)-4-(3-nitrophenyl)but-3-en-2-one.

The final ring-closing step often involves an intramolecular Dieckmann or Claisen condensation. After the Michael addition of a malonic ester to the α,β-unsaturated ketone, the resulting intermediate possesses a terminal ester group and a ketone. In the presence of a strong base, such as sodium ethoxide, the enolate of the ketone can attack the ester carbonyl, leading to cyclization and formation of the β-dicarbonyl system of the cyclohexane-1,3-dione ring. Subsequent hydrolysis and decarboxylation remove the ester group, yielding the final product.

A powerful and convergent strategy for synthesizing 5-substituted cyclohexane-1,3-diones is the one-pot consecutive Michael-Claisen process. organic-chemistry.orgacs.org This [3+3] annulation method combines a Michael acceptor with a ketone or related donor. acs.orgresearchgate.net The reaction proceeds via a regioselective Michael addition followed by an intramolecular Claisen cyclization. organic-chemistry.org

In the context of synthesizing this compound, this route would involve the reaction of an enolate donor, such as the enolate of diethyl malonate, with a Michael acceptor like (E)-4-(3-nitrophenyl)but-3-en-2-one.

The key steps are:

Michael Addition : The nucleophilic enolate of diethyl malonate adds to the β-carbon of the unsaturated ketone. This conjugate addition is typically catalyzed by a base.

Intramolecular Claisen Condensation : The resulting intermediate undergoes a base-catalyzed intramolecular cyclization to form the six-membered ring.

Hydrolysis and Decarboxylation : The ester group from the malonate precursor is removed by saponification followed by acidification and heating, which induces decarboxylation to yield the final dione.

This approach is highly efficient as it forms multiple carbon-carbon bonds in a single synthetic operation, making it an attractive method for constructing the core structure. google.com

The introduction of the 3-nitrophenyl group is most effectively achieved by incorporating it into one of the primary precursors before the ring-forming reactions. The most common strategy involves using 3-nitrobenzaldehyde as the starting material. This aldehyde contains the required aryl group with the desired substitution pattern, which is then carried through the synthetic sequence. This "pre-functionalization" strategy avoids the challenges associated with late-stage aromatic substitution.

Attempting to directly arylate a pre-formed cyclohexane-1,3-dione ring at the 5-position presents significant challenges:

Reactivity of the Ring : Cyclohexane-1,3-dione exists predominantly in its enol form, which has multiple reactive sites (C2, C4, C6, and the oxygen atoms). wikipedia.org This makes regioselective substitution difficult. The most acidic protons are on the C2 methylene group, making it the most likely site of reaction under many conditions.

Harsh Reaction Conditions : Traditional methods for aryl group introduction, such as Friedel-Crafts reactions, are generally incompatible with the sensitive dione functionality.

Side Reactions : The presence of two carbonyl groups can lead to a variety of side reactions, including self-condensation and decomposition under harsh conditions.

Therefore, building the ring system onto a precursor already bearing the 3-nitrophenyl group is the overwhelmingly preferred and more logical synthetic strategy.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the Michael-Claisen or related multi-step syntheses include the choice of base, solvent, temperature, and reaction time. The table below summarizes typical variables and their effects on the synthesis of substituted cyclohexane-1,3-diones.

ParameterVariationGeneral Impact on Reaction
Base NaH, NaOEt, t-BuOK, PiperidineStrong bases like NaH or NaOEt are effective for the Michael-Claisen cyclization by ensuring complete enolate formation. google.com Weaker bases like piperidine are suitable for the initial Knoevenagel condensation. wikipedia.org The choice of base can influence regioselectivity and prevent side reactions. organic-chemistry.org
Solvent Toluene (B28343), Ethanol (B145695), THF, DMF, Solvent-freeAprotic solvents like toluene or THF are often used with strong bases like NaH. google.com Protic solvents like ethanol are suitable for reactions with alkoxide bases. The solvent can affect the solubility of intermediates and the stability of the enolates.
Temperature -10°C to RefluxLow temperatures (-10°C to 0°C) are often employed during the initial enolate formation to control reactivity and prevent self-condensation of the ketone precursor. organic-chemistry.org Subsequent cyclization may require heating to drive the reaction to completion.
Reaction Time 2 to 24 hoursMonitoring the reaction by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged exposure to basic conditions.

Green Chemistry Approaches and Sustainable Synthesis Strategies for the Compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.

Atom Economy : Multi-component reactions, where three or more reactants are combined in a single step to form the product, maximize atom economy. The one-pot Michael-Claisen synthesis is an example of a reaction that builds complexity efficiently.

Use of Greener Solvents : Traditional syntheses often use volatile organic compounds (VOCs). Replacing solvents like toluene or DMF with greener alternatives such as ethanol, water, or even performing the reaction under solvent-free conditions can significantly reduce environmental impact. tue.nl Solvent-free Knoevenagel condensations, for example, have been successfully developed. tue.nl

Catalysis : Using catalytic amounts of a base or acid rather than stoichiometric quantities reduces waste. The development of reusable solid catalysts, such as basic resins or supported metal oxides, can further enhance the sustainability of the process.

Energy Efficiency : Employing microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating methods.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with modern standards for chemical manufacturing.

Total Synthesis of this compound and its Analogues

The total synthesis of this compound can be accomplished through a multi-step sequence involving well-established organic reactions. A common and effective approach is the Michael addition reaction, which is a cornerstone in the formation of carbon-carbon bonds, followed by an intramolecular cyclization to construct the dione ring system.

A plausible and widely applicable synthetic route commences with the Knoevenagel condensation of 3-nitrobenzaldehyde with an active methylene compound, such as diethyl malonate. This reaction, typically catalyzed by a weak base like piperidine or an amine salt, yields an α,β-unsaturated compound. The resulting product then serves as a Michael acceptor.

The subsequent key step involves the Michael addition of a C3 synthon, such as the enolate of acetone or another suitable ketone, to the activated double bond of the Knoevenagel condensation product. This conjugate addition reaction forms a new carbon-carbon bond and sets the stage for the final ring-closing step.

The synthesis is completed by an intramolecular Claisen condensation or a similar cyclization reaction of the Michael adduct. This step, usually promoted by a base, leads to the formation of the this compound ring.

Analogues of this compound can be synthesized by varying the starting aromatic aldehyde. For instance, using different substituted benzaldehydes in the initial Knoevenagel condensation would lead to a variety of 5-arylcyclohexane-1,3-dione derivatives.

A general representation of this synthetic approach is outlined below:

Step 1: Knoevenagel Condensation 3-Nitrobenzaldehyde reacts with diethyl malonate in the presence of a catalytic amount of a base to form diethyl 2-(3-nitrobenzylidene)malonate.

Step 2: Michael Addition The resulting α,β-unsaturated ester undergoes a Michael addition with a ketone enolate, for example, the enolate of acetone, to yield a 1,5-dicarbonyl compound.

Step 3: Intramolecular Cyclization and Decarboxylation The intermediate 1,5-dicarbonyl compound is then treated with a base to induce an intramolecular cyclization, followed by hydrolysis and decarboxylation to afford the final product, this compound.

The following table summarizes the key transformations and intermediates in a representative synthesis of this compound.

StepReaction TypeStarting MaterialsKey Intermediate/ProductReagents and Conditions
1Knoevenagel Condensation3-Nitrobenzaldehyde, Diethyl malonateDiethyl 2-(3-nitrobenzylidene)malonatePiperidine, Ethanol, Reflux
2Michael AdditionDiethyl 2-(3-nitrobenzylidene)malonate, AcetoneDiethyl 2-(1-(3-nitrophenyl)-3-oxobutyl)malonateSodium ethoxide, Ethanol
3Cyclization/DecarboxylationDiethyl 2-(1-(3-nitrophenyl)-3-oxobutyl)malonateThis compoundAqueous acid, Heat

It is important to note that reaction conditions, such as the choice of base, solvent, and temperature, can significantly influence the yield and purity of the final product and may require optimization for specific analogues. The purification of intermediates and the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.

The versatility of this synthetic strategy allows for the preparation of a library of 5-arylcyclohexane-1,3-dione analogues by employing a range of substituted benzaldehydes and different Michael donors, providing access to a diverse set of compounds for further chemical and biological investigations.

Chemical Reactivity and Mechanistic Investigations of 5 3 Nitrophenyl Cyclohexane 1,3 Dione

Tautomerism and Keto-Enol Equilibrium Studies of the 1,3-Dione System

The 1,3-dicarbonyl motif is central to the reactivity of 5-(3-Nitrophenyl)cyclohexane-1,3-dione, establishing a dynamic equilibrium between its diketo and keto-enol tautomeric forms. In solution, 1,3-cyclohexanedione (B196179) itself exists predominantly as the enol tautomer. wikipedia.org This phenomenon, known as keto-enol tautomerism, is a critical factor that influences the compound's chemical properties and reactivity.

The equilibrium position is sensitive to several factors, including the nature of the substituent at the 5-position and the polarity of the solvent. researchgate.net While many substituted cyclohexane-1,3-diones exist mainly in the diketo form, the enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. researchgate.netnih.gov The presence of the 3-nitrophenyl group can influence the electronic properties of the ring and thereby shift the equilibrium.

The solvent plays a crucial role in stabilizing one tautomer over the other. Polar, protic solvents can form hydrogen bonds with the carbonyl groups, potentially favoring the keto form, whereas nonpolar solvents may favor the intramolecularly hydrogen-bonded enol form. orientjchem.org Computational and NMR studies on related 1,3-dione systems have shown that the equilibrium constant (Keq = [enol]/[keto]) varies significantly with the solvent environment. researchgate.net

Table 1: Influence of Solvent on Keto-Enol Equilibrium of 1,3-Diones

Solvent Type Predominant Tautomer (General Trend) Rationale
Nonpolar (e.g., Cyclohexane) Enol Stabilization via intramolecular hydrogen bonding is favored.
Polar Aprotic (e.g., Acetone) Mixed / Varies Solvent can interact with both forms; equilibrium is sensitive to specific interactions. researchgate.net

Electrophilic and Nucleophilic Reactions of the Cyclohexane-1,3-dione Ring

The cyclohexane-1,3-dione ring exhibits dual reactivity. The carbon atom situated between the two carbonyl groups (C2) is particularly reactive due to the acidity of its protons. Deprotonation by a base generates a stabilized enolate ion, which is a potent nucleophile. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

Nucleophilic Reactions:

Alkylation: The enolate readily reacts with alkyl halides, such as methyl iodide, to form 2-alkyl-cyclohexane-1,3-dione derivatives. wikipedia.org

Condensation Reactions: The compound can act as a Michael donor in Michael additions and participate in Knoevenagel-type condensations with aldehydes and ketones. researchgate.netnih.gov These multi-component reactions are valuable for synthesizing more complex heterocyclic systems. nih.gov

Electrophilic Reactions: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. Furthermore, the enol form can undergo reaction with electrophiles. For instance, under acidic catalysis, the enol can react with alcohols to yield 3-alkoxyenones. wikipedia.org

Table 2: Key Reactions of the Cyclohexane-1,3-dione Moiety

Reaction Type Reagent Example Product Type Role of the Dione (B5365651)
Nucleophilic Alkylation Methyl Iodide (CH₃I) / Base 2-Methyl derivative Nucleophile (as enolate)
Michael Addition α,β-Unsaturated Ketone 1,5-Dicarbonyl Adduct Nucleophile (as enolate)
Knoevenagel Condensation Benzaldehyde (C₆H₅CHO) Benzylidene Derivative Nucleophile (as enolate)

Reactivity of the Nitrophenyl Substituent: Reduction to Amino Derivatives and Further Transformations

The nitro group on the phenyl ring is a versatile functional group, primarily known for its ability to be reduced to a primary amino group. This transformation is a cornerstone of synthetic organic chemistry as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the molecule's electronic properties and reactivity. jsynthchem.com

The reduction of aromatic nitro compounds can be achieved using a wide array of reagents and conditions, allowing for selectivity in the presence of other functional groups. wikipedia.org

Catalytic Hydrogenation: This method employs catalysts like Palladium-on-carbon (Pd/C) or Raney Nickel with hydrogen gas. wikipedia.org

Metal/Acid Reduction: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., zinc or magnesium powder) provide a convenient and selective method for reducing the nitro group at room temperature.

Other Reagents: Systems like sodium borohydride (B1222165) with a transition metal catalyst or hydroiodic acid have also been effectively used. jsynthchem.comnih.gov

The reduction process is understood to proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov The resulting 5-(3-aminophenyl)cyclohexane-1,3-dione (B1393205) is a valuable intermediate. The newly formed amino group can undergo further transformations, such as diazotization to form diazonium salts, acylation to form amides, or serve as a directing group in subsequent electrophilic aromatic substitution reactions.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Conditions Selectivity Reference
H₂ / Pd-C Varies (pressure, temp.) High, but can reduce other groups (e.g., alkenes) wikipedia.org
Fe / HCl Reflux Good; widely used industrially wikipedia.org
Zn / Hydrazine Glyoxylate Room Temperature High; selective for the nitro group over other reducible groups
NaBH₄ / Ni(PPh₃)₄ Room Temperature Moderate reducing agent, requires catalyst for nitro group jsynthchem.com

Reaction Mechanisms Involving this compound as a Reagent or Substrate

The utility of this compound in synthesis is best understood through the mechanisms of its key reactions.

Mechanism as a Nucleophile (Michael Addition): When used as a substrate in base-catalyzed reactions, the dione first undergoes deprotonation at the C2 position.

A base (B:) abstracts an acidic α-hydrogen from C2, forming a resonance-stabilized enolate.

The nucleophilic enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).

This forms a new carbon-carbon bond and generates another enolate intermediate.

Protonation of this intermediate by the conjugate acid of the base (HB) or during workup yields the final 1,5-dicarbonyl adduct. researchgate.net

Mechanism of Nitro Group Reduction (Catalytic Transfer Hydrogenation): The reduction of the nitro group using a system like zinc and hydrazine involves the transfer of hydrogen atoms.

The metal surface (e.g., Zinc) facilitates the decomposition of the hydrogen donor (e.g., hydrazine).

The nitro group (-NO₂) is sequentially reduced, likely involving the formation of a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) intermediate. nih.gov

Each step involves a two-electron, two-proton (or equivalent H atom) transfer. The intermediate species are often short-lived. nih.gov

The final step is the reduction of the hydroxylamine to the primary amine (-NH₂).

Chelation and Complexation Properties of the 1,3-Dione System

The 1,3-dione moiety is an excellent chelating agent for a wide range of metal ions. nih.gov The enol form of the dione can be deprotonated to form an enolate anion, which acts as a bidentate ligand. The two oxygen atoms coordinate to a metal center, forming a stable six-membered ring. This chelating ability is a defining characteristic of β-dicarbonyl compounds. mdpi.com

The inhibitory properties of some cyclohexane-1,3-dione derivatives are attributed to their ability to chelate metal ions, such as Fe²⁺, within the active sites of enzymes. nih.gov Derivatives of cyclohexane-1,3-dione have been used to synthesize stable complexes with transition metals like Copper(II) and Zinc(II). nih.gov The high coordination numbers of lanthanide ions also make them suitable for complexation with 1,3-diketonate ligands. mdpi.com The formation of these metal complexes can alter the chemical and physical properties of the parent molecule, including its solubility, stability, and electronic characteristics.

Photochemical and Thermal Reactivity Profiles of the Compound

The photochemical and thermal reactivity of this compound can be inferred from the behavior of its constituent functional groups.

Photochemical Reactivity: The nitroaromatic group is a well-known chromophore that absorbs UV radiation. Upon excitation, nitroaromatic compounds can undergo various photochemical transformations, including photoreduction or rearrangement, although these pathways are often less efficient than chemical reductions. The specific photochemical behavior would depend on the solvent and the presence of other reactive species.

Thermal Reactivity: From a thermal standpoint, the compound's stability is linked to the conformational dynamics of the six-membered ring and the stability of the functional groups. The cyclohexane (B81311) ring is not flat and undergoes a rapid chair-chair interconversion at room temperature. The energy barrier for this inversion in the parent 1,3-cyclohexanedione is relatively low. scielo.org.mx At elevated temperatures, β-dicarbonyl compounds can be susceptible to decomposition reactions, such as decarboxylation if the C2 position is substituted with a carboxyl group, or other fragmentation pathways. The compound is expected to be a stable solid under standard laboratory conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 5 3 Nitrophenyl Cyclohexane 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-(3-Nitrophenyl)cyclohexane-1,3-dione in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, provides detailed information about the chemical environment of each atom, their connectivity, and the conformational dynamics of the molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. Protons on the nitrophenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing the substitution pattern. The protons on the cyclohexane-1,3-dione ring exhibit characteristic signals in the aliphatic region. The methylene (B1212753) protons adjacent to the carbonyl groups are expected to show distinct resonances, often as complex multiplets due to diastereotopicity and coupling with neighboring protons. The proton at the 5-position, being adjacent to the nitrophenyl substituent, will have a chemical shift influenced by the aromatic ring's electronic effects.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the dione (B5365651) moiety are typically observed at the downfield end of the spectrum (δ 190-210 ppm). The carbons of the nitrophenyl ring show resonances in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the nitro group being significantly deshielded. The aliphatic carbons of the cyclohexane (B81311) ring appear at higher field strengths.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the cyclohexane ring and the aromatic system. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

The tautomeric equilibrium between the dione and enol forms of this compound can also be studied by NMR. wikipedia.org In solution, the compound predominantly exists in the enol form, which is stabilized by intramolecular hydrogen bonding. wikipedia.org This is evidenced by the appearance of a characteristic enolic proton signal in the ¹H NMR spectrum, typically at a downfield chemical shift. The presence of the enol form also influences the chemical shifts of the adjacent carbon and proton atoms.

Table 1: Representative NMR Data for Cyclohexane-1,3-dione Derivatives

Nucleus Chemical Shift Range (ppm) Description
¹H10.0 - 12.0Enolic OH (if present)
¹H7.0 - 8.5Aromatic protons (nitrophenyl group)
¹H2.0 - 4.0Cyclohexane ring protons
¹³C190 - 210Carbonyl carbons (C=O)
¹³C120 - 150Aromatic carbons (nitrophenyl group)
¹³C20 - 50Aliphatic carbons (cyclohexane ring)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding detailed insights into bond lengths, bond angles, and intermolecular interactions.

In the solid state, the cyclohexane-1,3-dione ring can adopt various conformations, such as a chair, boat, or twist-boat. For related cyclohexane derivatives, an envelope conformation has been observed, where one carbon atom is out of the plane of the other five. researchgate.net The conformation adopted by this compound will be influenced by the steric and electronic effects of the 3-nitrophenyl substituent.

Table 2: Typical Crystallographic Parameters for Organic Compounds

Parameter Description
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between three bonded atoms.
Torsion Angles (°)The dihedral angles describing the conformation of the molecule.

Note: Specific values for this compound would be obtained from a single-crystal X-ray diffraction experiment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. nih.gov

In the FT-IR spectrum, the characteristic vibrational modes of the functional groups give rise to absorption bands at specific frequencies. The carbonyl (C=O) stretching vibrations of the dione moiety are expected to appear as strong bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the nitrophenyl group and by the presence of the enol tautomer. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group will produce strong absorption bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. orientjchem.orgscispace.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. asianpubs.org

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.

Both FT-IR and Raman spectroscopy can be used to study intermolecular interactions. For instance, hydrogen bonding can cause a broadening and a shift to lower frequency of the stretching vibrations of the involved functional groups, such as the C=O and N-H (in derivatives) or O-H (in the enol form) groups. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C=OStretching1650 - 1750
NO₂Asymmetric Stretching1500 - 1560
NO₂Symmetric Stretching1300 - 1370
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Aromatic C=CStretching1400 - 1600

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula of this compound. This is a crucial step in confirming the identity of the synthesized compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would likely involve the loss of the nitro group (NO₂), carbon monoxide (CO) from the dione ring, and cleavage of the bond between the phenyl and cyclohexane rings. nih.gov The analysis of these fragmentation pathways can help to confirm the connectivity of the different parts of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

Technique Information Obtained Expected Results
HRMSExact mass and molecular formulaA precise m/z value for the molecular ion corresponding to the elemental composition C₁₂H₁₁NO₄.
MS/MSFragmentation pathways and structural informationObservation of fragment ions corresponding to the loss of NO₂, CO, and cleavage of the C-C bond between the rings.

Note: The fragmentation pattern can vary depending on the ionization method used (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and to characterize its optical properties. researchgate.net The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The conjugated π-system of the nitrophenyl group will give rise to strong π → π* transitions, typically in the UV region. The carbonyl groups of the dione moiety possess non-bonding electrons (n electrons), which can be excited to an anti-bonding π* orbital, resulting in a weaker n → π* transition, often at a longer wavelength than the π → π* transitions.

The position and intensity of the absorption bands can be influenced by the solvent polarity. Polar solvents can stabilize the ground and/or excited states to different extents, leading to a shift in the absorption maximum (solvatochromism). The presence of the nitro group, a strong electron-withdrawing group, will also significantly affect the electronic transitions of the aromatic ring.

Table 5: Expected UV-Vis Absorption Data for this compound

Electronic Transition Typical Wavelength Range (nm) Molar Absorptivity (ε)
π → π200 - 350High (1,000 - 50,000 L mol⁻¹ cm⁻¹)
n → π300 - 400Low (10 - 1,000 L mol⁻¹ cm⁻¹)

Note: The exact λmax and ε values are dependent on the solvent and the specific electronic structure of the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Properties (if applicable for derivatives)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, chiral derivatives can be synthesized. For such derivatives, CD spectroscopy would be a powerful tool to investigate their stereochemical properties.

If a chiral center is introduced into the molecule, for example, by substitution on the cyclohexane ring, the resulting enantiomers will exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) can be related to the absolute configuration of the chiral centers. CD spectroscopy is particularly useful for studying the conformation of chiral molecules in solution and for monitoring changes in chirality during chemical reactions.


Computational and Theoretical Chemistry Studies on 5 3 Nitrophenyl Cyclohexane 1,3 Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 5-(3-Nitrophenyl)cyclohexane-1,3-dione. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

For derivatives of cyclohexane-1,3-dione, electronic parameters like HOMO and LUMO energies have been used as molecular descriptors in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure with biological activity. nih.gov In these studies, the energies of HOMO and LUMO are correlated with the inhibitory activities of the compounds. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclohexane-1,3-dione ring, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl group. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOA primary indicator of chemical reactivity and kinetic stability.
Global Electrophilicity (ω) Measures the stabilization in energy when the system acquires an additional electronic charge.Predicts the molecule's behavior as an electrophile in reactions.
Chemical Hardness (η) Measures the resistance to change in electron distribution.A larger value indicates higher stability and lower reactivity.
Chemical Potential (μ) Related to the escaping tendency of electrons from an equilibrium system.Governs the direction of charge transfer in a reaction.

Density Functional Theory (DFT) Applications for Optimized Geometries, Energetics, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a highly effective computational method for predicting the structural and energetic properties of molecules like this compound.

Optimized Geometries and Energetics: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy conformation. For this molecule, key parameters would include the bond lengths and angles within the cyclohexane (B81311) and phenyl rings, as well as the dihedral angle between them, which defines their relative orientation. Conformational studies on the parent 1,3-cyclohexanedione (B196179) have utilized DFT to evaluate the energy associated with the chair-chair interconversion, finding an inversion energy of 1.87 kcal/mol. scielo.org.mx Similar calculations for the substituted compound would reveal how the bulky 3-nitrophenyl group influences the ring's conformation, likely favoring an equatorial position to minimize steric hindrance, a phenomenon known as the 1,3-diaxial interaction. quimicaorganica.orgyoutube.com

Spectroscopic Prediction: DFT can also predict spectroscopic data. By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This allows for the assignment of experimental peaks to specific molecular vibrations, such as the characteristic C=O stretches of the dione (B5365651) moiety and the N-O stretches of the nitro group. Theoretical calculations of structural and vibrational parameters are often performed using specific basis sets like B3LYP/6-311G**. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net

Conformational Flexibility: An MD simulation for this compound would reveal the flexibility of its structure. This includes the chair-boat interconversion of the cyclohexane ring and the rotation around the single bond connecting the phenyl group to the cyclohexane ring. These simulations can identify the most populated conformations and the energy barriers between them, providing a more realistic understanding of the molecule's structure in a dynamic environment.

Solvation Effects: MD simulations are particularly useful for studying how a solvent affects the molecule's conformation and properties. By explicitly including solvent molecules (like water or DMSO) in the simulation box, one can observe the formation of hydrogen bonds and other intermolecular interactions. This is crucial for understanding the molecule's behavior in solution, as solvent can stabilize certain conformers or tautomers over others.

Prediction of Reaction Pathways, Transition States, and Mechanistic Insights

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them.

For this compound, theoretical methods can be used to explore various potential reactions. For example, in reactions involving the enolizable protons of the dione ring, calculations can determine the activation energy for deprotonation. DFT has been widely used to study complex reaction mechanisms, such as 1,3-dipolar cycloadditions, by calculating activation free energies and analyzing distortion energies required to reach the transition state. mtak.huresearchgate.net By applying similar principles, one could predict how the molecule might react with nucleophiles or electrophiles, providing a theoretical foundation for designing new synthetic pathways.

Theoretical Insights into Tautomeric Preferences and Stability

The cyclohexane-1,3-dione moiety can exist in different tautomeric forms: the diketo form and two distinct enol forms. The position of this equilibrium is highly sensitive to the molecular structure and the solvent environment.

DFT calculations can accurately predict the relative stabilities of these tautomers by computing their ground-state energies. For this compound, theoretical calculations would determine whether the diketo form or one of the enol forms is more stable. The inclusion of solvent models (either implicit or explicit) in these calculations would further refine the prediction by accounting for solute-solvent interactions, which can significantly influence tautomeric preference.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structure. A related approach, Quantitative Structure-Activity Relationship (QSAR) modeling, is used to predict biological activity. nih.gov

In a QSPR study of this compound, various molecular descriptors would first be calculated using computational methods. These descriptors quantify different aspects of the molecular structure and can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors are then used to build a mathematical model that correlates them with a specific property of interest. For cyclohexane-1,3-dione derivatives, QSAR models have been developed that correlate physicochemical and electronic descriptors with their anticancer activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSPR/QSAR Models

Descriptor CategoryExample DescriptorsInformation Provided
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Polar Surface Area (PSA)Describes the molecule's electronic distribution, reactivity, and polarity.
Physicochemical/Steric Molecular Weight, LogP, Molar Refractivity, Connolly Molecular Area (CMA)Relates to the molecule's size, shape, and solubility characteristics.
Topological Total Connectivity (TC), Wiener Index, Balaban IndexEncodes information about the branching and connectivity of the molecular skeleton.

Structure Activity Relationship Sar Studies of 5 3 Nitrophenyl Cyclohexane 1,3 Dione Derivatives in Non Clinical Contexts

Design Principles for Modifying the 5-(3-Nitrophenyl)cyclohexane-1,3-dione Scaffold

The design of derivatives based on the this compound scaffold is guided by several key principles aimed at modulating its chemical and physical properties. The cyclohexane-1,3-dione moiety is a versatile chemical entity, known for its keto-enol tautomerism, which is fundamental to its reactivity. A primary design principle involves leveraging this dione (B5365651) core for its ability to chelate metal ions, a property central to its application in areas like herbicide development where it can interact with metal-containing enzymes.

The presence of the 5-(3-nitrophenyl) group is a critical starting point for modification. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. Modifications are designed to:

Modify Steric Profile: Introducing bulky or specifically shaped groups on either the phenyl ring or the cyclohexane (B81311) core can create steric hindrance or improve conformational rigidity. This is used to enhance the selectivity of the molecule's interactions with other chemical species or surfaces.

Enhance Binding Interactions: In applications like enzyme inhibition (e.g., for herbicides), modifications are designed to create additional points of interaction, such as hydrogen bonds or π-π stacking, with a target site. The nitrophenyl group itself can participate in such interactions.

Alter Physical Properties: Modifications can be designed to systematically change physical characteristics like solubility, thermal stability, and crystal packing, which are important for materials science applications.

Systematic Variation of Substituents on the Nitrophenyl Ring and Cyclohexane Core

Systematic variation of substituents is the practical application of the design principles, allowing researchers to map the relationship between specific structural features and resulting activities. These variations are explored on both the nitrophenyl ring and the cyclohexane core.

On the Nitrophenyl Ring: The 3-nitro position serves as an anchor, and further substitutions are explored to fine-tune the molecule's properties. The strong electron-withdrawing nature of the nitro group can be complemented by adding other groups. For example, chloro or trifluoromethyl groups can be introduced to other positions on the phenyl ring to further enhance electron-withdrawing character and modify lipophilicity. The synthesis of a derivative like 2-(2-(4-Chloro-3-nitrophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione exemplifies this approach, where both a chloro group and a nitro group are present on the phenyl ring attached to the core structure.

On the Cyclohexane Core: The cyclohexane-1,3-dione core itself is a prime target for modification.

Substitution at the 2-position: The carbon atom between the two carbonyls is highly reactive. It is often acylated to create triketone structures, which are crucial for certain herbicidal activities. An example includes the addition of a 2-nitro-4-trifluoromethylbenzoyl group, creating a complex derivative designed for specific enzyme inhibition.

Substitution at the 5-position: The parent compound already has a nitrophenyl group at this position. In related structures, additional alkyl groups, such as two methyl groups (forming a dimedone or 5,5-dimethylcyclohexane-1,3-dione (B117516) core), are introduced. These methyl groups can enhance thermal stability and alter the molecule's steric profile.

The table below summarizes representative variations based on the core structure.

Modification SiteSubstituent ExampleResulting Derivative ClassPotential Application Focus
Nitrophenyl Ring 4-Chloro3-Nitro-4-chlorophenyl derivativesHerbicidal activity
Cyclohexane Core (C2) 2-Nitro-4-trifluoromethylbenzoylTriketone analoguesHerbicidal activity
Cyclohexane Core (C5) Additional methyl groupsDimedone derivativesMaterials properties (thermal stability)
Dione Group (C1, C3) Reaction with hydrazinesHydrazone derivativesChemical synthesis intermediates

Investigation of the Impact of Structural Modifications on Chemical Reactivity and Selectivity

Structural modifications to the this compound scaffold have a direct and predictable impact on its chemical reactivity and selectivity. The interplay between the electron-withdrawing nitro group and the reactive dione core is central to these effects.

The nitro group strongly reduces the electron density of the aromatic ring and, through inductive effects, influences the cyclohexane portion of the molecule. This electronic pull increases the acidity of the protons on the carbon adjacent to the carbonyl groups (the C2 position), making this site more susceptible to deprotonation and subsequent reaction with electrophiles. Consequently, derivatives with stronger electron-withdrawing groups on the phenyl ring are often more reactive in condensation and acylation reactions at the C2 position.

Furthermore, the keto groups themselves are reactive sites. They can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. The selectivity of these reactions can be controlled by the steric and electronic environment. For instance, introducing bulky substituents on the cyclohexane ring can sterically hinder one carbonyl group over the other, potentially leading to regioselective reactions.

The ability of the 1,3-dione system to act as a bidentate ligand in metal chelation is also sensitive to structural changes. Modifications that alter the electron density on the carbonyl oxygens or the pKa of the enol can change the stability and structure of the resulting metal complexes. This is critical for applications that rely on metal binding, such as the inhibition of metalloenzymes.

Correlation of Structural Features with Specific Non-Biological Activities (e.g., catalytic activity, materials science properties)

SAR studies have successfully correlated specific structural features of this compound derivatives with non-biological activities, particularly in agrochemistry and materials science.

Herbicidal Activity: A significant non-clinical application for this class of compounds is in herbicides. Many derivatives function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The SAR for this activity is well-defined:

The cyclohexane-1,3-dione moiety is essential. It mimics the enzyme's natural substrate and chelates the catalytic ferrous ion in the active site, thereby inactivating the enzyme.

An acyl group at the C2 position is often required to form a "triketone" structure, which enhances binding affinity.

The substituted phenyl ring (in this case, the 3-nitrophenyl group) occupies a hydrophobic pocket in the enzyme. The nature and position of substituents on this ring are critical for optimizing these interactions. For example, molecular docking studies of related compounds have shown that the phenyl ring can form tight π-π stacking interactions with phenylalanine residues (e.g., Phe381 and Phe424) in the active pocket, and the specific substitutions dictate the strength of this binding. chemcomp.com

Materials Science Properties: Structural modifications also correlate with physical properties relevant to materials science. For instance, the introduction of methyl groups at the C5 position of the cyclohexane ring (creating a dimedone structure) has been shown to enhance the thermal stability of the compound. The variation of substituents on the phenyl ring can influence intermolecular forces, such as crystal packing and π-π stacking, which in turn affects properties like melting point and solubility. The presence of the polar nitro group can also lead to specific dipole-dipole interactions that influence the bulk material properties.

While the metal-chelating properties of the scaffold are well-established, its application as a catalyst is not widely reported in scientific literature.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Chemical Behavior and in silico Screening (excluding clinical outcomes)

To systematically explore the vast number of possible derivatives and predict their properties without synthesizing each one, Quantitative Structure-Activity Relationship (QSAR) models are developed. These computational models create a mathematical correlation between the chemical structure of a molecule and a specific activity or property. For cyclohexane-1,3-dione derivatives, QSAR models are particularly valuable for predicting non-clinical endpoints like herbicidal potency.

The development of a QSAR model involves several steps:

Data Collection: A dataset of derivatives with known activity (e.g., IC₅₀ values for HPPD inhibition) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated to represent its structural, physicochemical, and electronic features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For cyclohexane-1,3-dione derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively used. These models provide 3D contour maps that visualize which regions of the molecule should be modified to enhance activity. For example, a CoMFA map might indicate that bulky, electron-withdrawing groups are favored in one region (e.g., on the phenyl ring) while sterically small groups are preferred elsewhere (e.g., on the cyclohexane core) to avoid unfavorable steric clashes.

The table below lists common molecular descriptors used in QSAR models for this chemical class.

Descriptor TypeExample DescriptorProperty Represented
Electronic HOMO/LUMO EnergyElectron-donating/accepting ability, chemical reactivity
Physicochemical Polar Surface Area (PSA)Polarity, ability to form hydrogen bonds
Topological Total Connectivity (TC)Molecular size and branching
Steric/3D Connolly Molecular Area (CMA)Molecular shape and volume

These validated QSAR models serve as powerful tools for in silico screening. Large virtual libraries of novel this compound derivatives can be rapidly evaluated, and only the most promising candidates are selected for chemical synthesis and experimental testing. This computational pre-screening accelerates the discovery of new compounds with desired non-biological properties, such as high herbicidal efficacy or specific material characteristics.

Exploration of 5 3 Nitrophenyl Cyclohexane 1,3 Dione in Chemical Biology and Enzymatic Studies Mechanism Oriented, Non Clinical

Investigation of Molecular Interactions with Model Biological Systems (e.g., specific enzymes, DNA, proteins in vitro)

In vitro studies of cyclohexane-1,3-dione derivatives have revealed their capability to interact with various biological macromolecules. These interactions are fundamental to their observed biological activities. The core cyclohexane-1,3-dione structure, with its potential for tautomerism and chelation, is a key determinant of these interactions.

For aryl-substituted analogs, the nature and position of substituents on the phenyl ring are crucial for modulating binding affinity and specificity. While direct studies on the interaction of 5-(3-Nitrophenyl)cyclohexane-1,3-dione with specific proteins or DNA are not extensively documented, research on related compounds suggests potential binding modes. For instance, derivatives of cyclohexane-1,3-dione have been investigated for their ability to inhibit mutant SOD1 (superoxide dismutase 1) dependent protein aggregation, indicating direct or indirect interaction with the protein. nih.govnih.govnih.gov Molecular modeling and in silico docking studies on various derivatives have been employed to predict binding interactions with target proteins, such as bacterial and cancer-related proteins. researchgate.net These computational approaches suggest that the dione (B5365651) moiety often plays a critical role in forming hydrogen bonds or coordinating with metal ions within protein active sites.

Enzymatic Inhibition/Activation Studies of Model Enzymes by this compound and its Analogs in vitro

The most well-documented activity of cyclohexane-1,3-dione derivatives is their role as enzyme inhibitors. These compounds have been shown to target a range of enzymes, with inhibition potency often being highly dependent on the specific substitution pattern.

One major class of enzymes inhibited by these derivatives is the tyrosine kinases . A study on novel 1,2,4-triazine (B1199460) derivatives synthesized from a cyclohexane-1,3-dione starting material demonstrated potent enzymatic activity against c-Met kinase, with IC50 values in the nanomolar range. nih.gov For example, some of the most potent analogs exhibited IC50 values less than 1.00 nM, which was more potent than the reference inhibitor foretinib (B612053) (IC50 = 1.16 nM). nih.gov This suggests that the cyclohexane-1,3-dione scaffold is a promising starting point for the design of kinase inhibitors.

Another significant target is 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme involved in tyrosine catabolism. The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a potent, time-dependent, reversible inhibitor of HPPD, with an IC50 value of approximately 40 nM. nih.gov This inhibitory action is the basis for its use in treating tyrosinemia type I. nih.gov The mechanism involves the formation of a tight-binding enzyme-inhibitor complex. nih.gov Given these precedents, it is plausible that this compound could exhibit inhibitory activity against these or other related enzymes, although the specific potency would require experimental verification.

The following table summarizes the inhibitory activities of some representative cyclohexane-1,3-dione analogs against model enzymes.

Compound/Analog ClassTarget EnzymeInhibitory Activity (IC50/EC50)Reference
1,2,4-Triazine derivatives from cyclohexane-1,3-dionec-Met Kinase0.24 to 9.36 nM nih.gov
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)4-hydroxyphenylpyruvate dioxygenase (HPPD)~40 nM nih.gov
General Cyclohexane-1,3-dione (CHD) derivativesMutant SOD1-dependent protein aggregationEC50 values from 3 to 8 µM nih.gov
A more potent CHD analog (Compound 26)Mutant SOD1-dependent protein aggregationEC50 of 700 nM nih.gov

Mechanistic Elucidation of Ligand-Receptor Binding (Non-Cellular, Non-Clinical Focus)

Understanding the mechanism of how a ligand binds to its receptor is crucial for rational drug design. For cyclohexane-1,3-dione derivatives, non-cellular studies, particularly computational modeling, have provided insights into these binding mechanisms.

Molecular docking studies performed on c-Met kinase inhibitors derived from cyclohexane-1,3-dione revealed that these compounds could fit into the active site with a binding pattern similar to that of the known inhibitor, foretinib. nih.gov The binding energy scores for these compounds were found to be higher than that of foretinib, suggesting a strong interaction. nih.gov The interaction patterns typically involve hydrogen bonding and hydrophobic interactions, with the core dione structure often playing a pivotal role. The physicochemical and electronic structural features of these heterocyclic compounds have been shown to be closely related to their biological inhibitory activity. nih.gov

Use as a Chemical Probe for Unraveling Fundamental Biochemical Pathways in vitro

A chemical probe is a small molecule used to study and manipulate a biological system, such as a biochemical pathway. The potent and specific inhibitory activity of certain cyclohexane-1,3-dione derivatives makes them suitable candidates for use as chemical probes in vitro.

For example, NTBC's potent inhibition of HPPD has been instrumental in studying tyrosine catabolism. nih.gov By selectively blocking this enzyme in vitro, researchers can study the upstream accumulation of substrates like 4-hydroxyphenylpyruvate and the downstream effects of depleted products. This allows for a detailed investigation of the pathway's regulation and its connection to other metabolic routes. While this compound itself has not been characterized as a chemical probe, its structural similarity to known inhibitors suggests it could potentially be developed for such purposes, provided it demonstrates high potency and selectivity for a particular enzyme target in a biochemical pathway.

Role of Tautomeric Forms in Bio-molecular Interactions (e.g., chelation properties influencing enzyme activity)

A key chemical feature of cyclohexane-1,3-diones is their existence in tautomeric equilibrium between the diketo and enol forms. wikipedia.org In solution, the enol tautomer is often the predominant species. wikipedia.org This keto-enol tautomerism is critical to the biological activity of many of its derivatives.

Applications of 5 3 Nitrophenyl Cyclohexane 1,3 Dione in Advanced Materials and Catalysis

Utilization as a Building Block in Organic Synthesis and Heterocyclic Chemistry

5-(3-Nitrophenyl)cyclohexane-1,3-dione and its derivatives are versatile building blocks in organic synthesis, primarily serving as precursors for a wide array of heterocyclic compounds. The presence of two carbonyl groups and an active methylene (B1212753) group within the cyclohexane-1,3-dione core allows for a variety of chemical transformations.

One notable application is in the synthesis of complex nitrogen-containing heterocycles. For instance, a structurally related compound, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, has been successfully employed as a key intermediate in the regioselective synthesis of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. mdpi-res.com This reaction proceeds through a cyclocondensation reaction with cyanothioacetamide in the presence of a basic catalyst, demonstrating the utility of the nitrophenyl-substituted cyclohexane (B81311) framework in constructing intricate molecular architectures. mdpi-res.com The resulting tetrahydroisoquinolines are of significant interest due to their prevalence in natural products and their potential biological activities.

The reactivity of the dicarbonyl moiety in cyclohexane-1,3-dione derivatives, in general, allows for their participation in a variety of condensation and cyclization reactions to form heterocycles such as pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. The 3-nitrophenyl substituent in this compound can influence the reactivity of the dione (B5365651) system and can be further functionalized, for example, by reduction of the nitro group to an amine, opening avenues for the synthesis of an even broader range of complex heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Synthesized from Cyclohexane-1,3-dione Precursors

Precursor Reagents Heterocyclic Product Reference
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone Cyanothioacetamide, Piperidine (B6355638) 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione mdpi-res.com
Cyclohexane-1,3-dione Aromatic aldehydes, Malononitrile Tetrahydro-4H-chromene derivatives researchgate.net
Cyclohexane-1,3-dione Elemental sulfur, Phenylisothiocyanate Tetrahydrobenzo[d]thiazole derivatives researchgate.net

Incorporation into Supramolecular Assemblies and Coordination Polymers

The molecular structure of this compound possesses key features that make it a promising candidate for the construction of supramolecular assemblies and coordination polymers. The nitrophenyl group can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to the principles of crystal engineering and the formation of well-ordered supramolecular architectures.

While specific studies on the supramolecular chemistry of this compound are not extensively documented, the behavior of related nitrophenyl-containing organic molecules provides strong evidence for its potential in this area. The nitro group is a well-known functional group in crystal engineering, capable of forming various intermolecular interactions that can direct the assembly of molecules in the solid state. For example, in the cocrystal of 4-nitrophenol (B140041) and 2,1,3-benzoselenadiazole, O–H···N hydrogen bonds and N–Se···O chalcogen bonds, along with π···π stacking interactions, lead to the formation of a two-dimensional network. mdpi.com

Furthermore, the dicarbonyl moiety of the cyclohexane-1,3-dione ring can act as a hydrogen bond acceptor. In the crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione, molecules are linked via pairs of C—H⋯O hydrogen bonds, forming inversion dimers which then assemble into sheets. rsc.org These examples highlight the potential of the combined functionalities in this compound to direct the formation of predictable and stable supramolecular structures.

When used as a ligand for metal ions, this compound can lead to the formation of coordination polymers. The dicarbonyl group can chelate to a metal center, and if the ligand is designed with appropriate connectivity, it can bridge multiple metal centers to form one-, two-, or three-dimensional networks. wikipedia.org The nitrophenyl group can further influence the packing of these coordination polymers through intermolecular interactions.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The ability of the 1,3-dicarbonyl moiety to form stable complexes with a wide range of metal ions makes this compound and its derivatives attractive ligands for catalysis. These metal complexes can function as either homogeneous or heterogeneous catalysts, depending on their solubility and whether they are anchored to a solid support.

A study on a closely related compound, 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione, has demonstrated its utility as a ligand for the synthesis of new Zn(II) and Cu(II) complexes. mdpi-res.com This hydrazone derivative acts as a bidentate or tridentate ligand, coordinating to the metal centers through the oxygen atoms of the dicarbonyl group and the nitrogen atom of the hydrazone moiety. The resulting complexes have been characterized and their biological activities investigated, showcasing the potential of such systems. mdpi-res.com

The catalytic activity of metal complexes is highly dependent on the nature of both the metal center and the surrounding ligands. The electronic properties of the 3-nitrophenyl group in this compound can influence the electron density at the metal center, thereby modulating its catalytic activity. For example, in the oxidation of cyclohexane, the catalytic performance of Fe(III) complexes is influenced by the ligand environment.

Furthermore, by immobilizing these metal complexes on solid supports, heterogeneous catalysts can be developed. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org While specific catalytic applications of this compound metal complexes are yet to be extensively explored, the foundational chemistry of β-diketonate metal complexes suggests a broad potential in various organic transformations. iosrjournals.org

Table 2: Potential Catalytic Applications of Metal Complexes with Diketone Ligands

Catalytic Reaction Metal Center Ligand Type Potential Application
Oxidation Fe, Cu Diketone/Hydrazone Selective oxidation of hydrocarbons
Cross-coupling Ni, Pd Diketone Formation of C-C bonds
Polymerization Co, Cu, Zn Diketone Ring-opening polymerization of lactones

Exploration in Optoelectronic or Photonic Materials (e.g., charge transfer complexes, band gap modulation)

Organic molecules containing both electron-donating and electron-accepting moieties are of great interest for applications in optoelectronic and photonic materials. The 3-nitrophenyl group in this compound is a strong electron-withdrawing group, which can facilitate the formation of charge-transfer (CT) complexes and influence the electronic properties of materials derived from it.

Charge-transfer complexes are formed between an electron donor and an electron acceptor molecule. The presence of the nitro group in this compound makes it a potential electron acceptor. When combined with suitable electron donor molecules, it could form CT complexes with interesting optical and electronic properties. wikipedia.orgtandfonline.com These properties are crucial for the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. rsc.orgmdpi.com

The introduction of a nitro group into a conjugated organic molecule is a known strategy for modulating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. mdpi-res.comresearchgate.net By synthetically modifying this compound to create more extended conjugated systems, it may be possible to fine-tune the band gap of the resulting materials, making them suitable for specific optoelectronic applications. For example, the band gaps of metal-organic frameworks (MOFs) can be tuned by altering the organic linkers, and a nitrophenyl-functionalized linker could be a valuable component in this context. unt.edu

While direct experimental data on the optoelectronic properties of this compound is limited, the fundamental principles of physical organic chemistry suggest that it is a promising scaffold for the design of new functional organic materials.

Potential in Sensor Development and Analytical Reagents (non-clinical applications)

The chemical reactivity of the dicarbonyl group in this compound can be exploited for the development of chemical sensors and analytical reagents for non-clinical applications. The reaction of 1,3-dicarbonyl compounds with specific analytes can lead to a measurable change in a physical property, such as color or fluorescence, which forms the basis of a sensing mechanism.

A notable application of cyclohexane-1,3-dione is as a derivatizing agent for the analysis of aldehydes. acs.org The reaction between cyclohexane-1,3-dione and aldehydes forms a product that can be readily detected and quantified using techniques like micellar electrokinetic chromatography with diode array detection. This suggests that this compound could also be investigated as a derivatizing reagent, where the nitrophenyl group might enhance the spectroscopic properties of the resulting derivatives, potentially leading to improved sensitivity or selectivity.

Furthermore, the ability of the dicarbonyl moiety to act as a ligand for metal ions could be utilized in the design of chemosensors. The binding of a specific metal ion to a ligand derived from this compound could result in a change in the absorption or emission spectrum of the molecule, allowing for the colorimetric or fluorometric detection of the metal ion. The nitrophenyl group could again play a role in modulating the photophysical properties of the sensor molecule.

Advanced Analytical Methodologies for Characterization and Quantification of 5 3 Nitrophenyl Cyclohexane 1,3 Dione for Research Samples

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of 5-(3-Nitrophenyl)cyclohexane-1,3-dione. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for analyzing this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Given the compound's aromatic nitrophenyl group, it is highly chromophoric, making UV detection a sensitive and effective method. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. The method can be optimized to separate the main compound from starting materials, by-products, and potential degradants. For instance, in the analysis of related 1,3-cyclohexanedione (B196179) compounds, HPLC has been used to confirm reaction conversion and selectivity with high precision. google.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For this compound, its applicability would depend on its volatility and stability at the temperatures required for analysis. Derivatization might be necessary to increase its volatility and prevent thermal degradation in the injector and column. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC can provide high-resolution separation and quantification.

Supercritical Fluid Chromatography (SFC) presents a modern, "greener" alternative to normal-phase HPLC, primarily using supercritical CO2 as the mobile phase, often with a polar co-solvent like methanol. teledynelabs.comchromatographyonline.com SFC offers advantages such as faster analysis times, reduced solvent consumption, and unique selectivity, particularly for chiral separations. chromatographyonline.comnih.gov This technique combines the benefits of both gas and liquid chromatography, offering high efficiency and resolving power. libretexts.org For a compound like this compound, SFC could provide efficient separation from structurally similar impurities.

Table 1: Comparison of Chromatographic Techniques for Analysis of this compound
TechniquePrincipleTypical Stationary PhaseTypical Mobile PhaseAdvantages for this CompoundConsiderations
HPLCPartitioning between a liquid mobile phase and a solid stationary phase.C18, C8 (Reversed-Phase)Acetonitrile/Water, Methanol/WaterHigh resolution; sensitive UV detection due to nitrophenyl group; applicable at room temperature.Requires organic solvents; longer run times compared to SFC.
GCPartitioning between a gaseous mobile phase and a liquid or solid stationary phase.Polysiloxane-based (e.g., DB-5)Inert gas (e.g., He, N2)High efficiency and resolution for volatile compounds.Compound must be thermally stable and volatile; may require derivatization.
SFCPartitioning between a supercritical fluid mobile phase and a solid stationary phase.Similar to HPLC (e.g., silica, chiral phases)Supercritical CO2 with polar modifiers (e.g., Methanol)Fast analysis; reduced organic solvent use; unique selectivity. chromatographyonline.comRequires specialized high-pressure equipment.

Electrochemical Methods for Redox Behavior and Concentration Determination

Electrochemical methods are powerful for investigating the redox properties of this compound and for its quantification. The presence of the electrochemically active nitro group (NO₂) makes this compound an excellent candidate for such analyses. uchile.cl

The redox chemistry of nitroaromatic compounds is well-documented. The nitro group can be reduced in a stepwise manner, often beginning with a one-electron reduction to form a nitro radical anion. uchile.cl Techniques like Cyclic Voltammetry (CV) can be used to study this redox behavior. By scanning the potential at an electrode (like a glassy carbon electrode) in a solution containing the compound, one can observe the potentials at which reduction and oxidation occur. nih.gov The resulting voltammogram provides information about the redox mechanism, including the stability of the radical anion formed. uchile.cl

Table 2: Electrochemical Parameters and Techniques for this compound
TechniqueInformation ObtainedKey ParametersApplication
Cyclic Voltammetry (CV)Redox potentials (Epc, Epa), reversibility of redox processes, stability of intermediates. uchile.clScan rate, solvent, supporting electrolyte, working electrode material.Characterization of redox behavior.
Differential Pulse Voltammetry (DPV)Concentration (via peak current), redox potential (via peak potential).Pulse amplitude, pulse width, scan increment.Quantitative analysis with high sensitivity. mdpi.com
Square Wave Voltammetry (SWV)Concentration (via peak current), redox potential (via peak potential).Frequency, amplitude, step potential.Rapid and sensitive quantitative analysis.

Spectrophotometric Assays for Quantification in Research Matrices

Spectrophotometric assays, particularly UV-Visible (UV-Vis) spectroscopy, provide a straightforward and accessible method for the quantification of this compound in various research matrices. The method relies on the principle that the compound absorbs light at specific wavelengths.

The nitrophenyl moiety in the compound's structure is a strong chromophore, leading to significant absorbance in the UV-Vis region. To quantify the compound, a UV-Vis spectrum is first recorded to determine the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the compound's concentration. A calibration curve is constructed by measuring the absorbance of several solutions of known concentrations. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is widely used for its simplicity, speed, and cost-effectiveness. For instance, similar assays like the MTT assay, which is based on spectrophotometric measurement, are used to determine the concentration-dependent effects of cyclohexane-1,3-dione derivatives. researchgate.net

Table 3: Hypothetical Parameters for a UV-Vis Spectrophotometric Assay
ParameterDescriptionExample Value/Condition
InstrumentUV-Visible SpectrophotometerDouble-beam or diode-array spectrophotometer
SolventA solvent in which the compound is soluble and that is transparent in the measurement region.Ethanol (B145695), Methanol, or Acetonitrile
Wavelength (λmax)The wavelength at which the compound exhibits maximum light absorbance.To be determined experimentally (typically in the 250-350 nm range for nitrophenyl compounds).
Calibration RangeA series of standard concentrations used to create the calibration curve.e.g., 1 µg/mL to 20 µg/mL
Linearity (R²)A measure of how well the calibration data fits a straight line.>0.995

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling (Non-Biological/Environmental)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace analysis and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing this compound. LC separates the compound from the matrix, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which allows for highly selective detection and unambiguous identification. nih.gov Techniques like electrospray ionization (ESI) would likely be effective for this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, enabling the determination of the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that is crucial for identifying unknown synthesis by-products or degradation products in research samples. nih.goveur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. sums.ac.ir As with standalone GC, the compound must be sufficiently volatile and thermally stable. The mass spectrometer detector offers excellent sensitivity and selectivity. The fragmentation patterns generated by electron ionization (EI) can be compared against mass spectral libraries for identification purposes. GC-MS is particularly useful for identifying trace-level volatile or semi-volatile impurities in research samples of the compound.

Table 4: Comparison of Hyphenated Techniques for Trace Analysis
TechniqueIonization MethodInformation ProvidedPrimary Application for this Compound
LC-MS/MSElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Molecular weight, elemental composition (with HRMS), structural fragments. eur.nlTrace quantification and identification of non-volatile impurities and degradation products.
GC-MSElectron Ionization (EI), Chemical Ionization (CI)Molecular weight (with soft ionization like CI), characteristic fragmentation patterns for library matching. gcms.czAnalysis of volatile impurities and by-products from synthesis.

Development of Novel Analytical Probes Utilizing the Compound's Unique Chemical Properties

The unique chemical structure of this compound offers potential for its use in the development of novel analytical probes or sensors. The cyclohexane-1,3-dione moiety is a β-diketone, which is known to participate in various chemical reactions, such as Knoevenagel condensation.

This reactivity could be exploited to design chemosensors. For example, the dione (B5365651) could be reacted with another molecule to create a new, larger conjugated system. If this reaction is selectively triggered by a specific analyte (e.g., a metal ion or a particular organic molecule), the resulting change in the electronic structure could lead to a detectable color change (colorimetric probe) or a change in fluorescence (fluorescent probe). nih.gov The nitrophenyl group can also influence the electronic properties of such a probe, potentially acting as an electron-withdrawing group or a signaling unit. The development of such probes would involve synthesizing derivatives of the parent compound and testing their response to various target analytes, creating new tools for chemical analysis.

Future Research Directions and Unexplored Avenues for 5 3 Nitrophenyl Cyclohexane 1,3 Dione

Synthesis of Novel Derivatives with Tunable Reactivity or Specific Academic Properties

The core structure of 5-(3-Nitrophenyl)cyclohexane-1,3-dione is ripe for modification to generate a library of novel derivatives. Future synthetic efforts can be directed toward several key areas to produce compounds with fine-tuned properties. The presence of the active methylene (B1212753) group and two carbonyl functionalities makes it a valuable precursor for a variety of heterocyclic compounds. gatech.eduethz.ch

Modification of the Nitro Group: The nitro functionality is a versatile chemical handle. Its reduction to an amine would provide a key intermediate for the synthesis of amides, sulfonamides, or for constructing new heterocyclic rings fused to the phenyl group. Conversely, nucleophilic aromatic substitution could replace the nitro group, introducing a range of different electronic and steric features.

Derivatization of the Dicarbonyl Moiety: The 1,3-dione system can be selectively functionalized. For instance, enolization allows for O-alkylation or O-acylation to generate enol ethers and esters. wikipedia.org The carbonyl groups themselves can be converted into imines, oximes, or hydrazones, significantly altering the molecule's chelating properties and biological activity. These reactions can serve as entry points for synthesizing complex nitrogen-containing heterocycles. gatech.edu

These proposed synthetic modifications could yield derivatives with tailored properties, such as altered solubility, enhanced biological activity, or novel photophysical characteristics, making them valuable for both medicinal chemistry and materials science. ethz.chresearchgate.net

Table 1: Proposed Novel Derivatives and Their Potential Properties

Modification Site Proposed Reaction Derivative Class Potential Properties/Applications
Nitro Group Reduction, then Acylation 5-(3-Acetamidophenyl)cyclohexane-1,3-dione Altered biological activity, potential for hydrogen bonding
Dicarbonyl Moiety Condensation with Hydrazine (B178648) Phenyl-pyrazolone fused systems Novel chelating agents, potential kinase inhibitors
C2 Methylene Knoevenagel Condensation 2-Arylidene-5-(3-nitrophenyl)cyclohexane-1,3-diones Extended conjugation, potential chromophores, Michael acceptors

Deeper Mechanistic Investigations into Complex Reaction Pathways and Selectivity Control

While the synthesis of 5-aryl-cyclohexane-1,3-diones often relies on established reactions like the Michael addition, the specific influence of the 3-nitrophenyl group on reaction rates, regioselectivity, and stereoselectivity warrants deeper investigation. ewadirect.comorganic-chemistry.org Future research should focus on elucidating these mechanistic details.

Kinetic and Thermodynamic Studies: A systematic study of the Michael addition reaction to form the parent compound could reveal the precise electronic effect of the meta-nitro group on the acceptor's reactivity. ewadirect.com Understanding whether the reaction is under kinetic or thermodynamic control is crucial for optimizing yield and purity. google.com Controlling reactant concentrations and loading has been shown to significantly affect reaction rates and outcomes in related systems. acs.org

Stereoselectivity Analysis: The C5 position is a stereocenter. Future work should explore asymmetric syntheses to control the stereochemistry of this position. This could involve using chiral organocatalysts, which have proven effective in asymmetric Michael additions to generate valuable building blocks for drug discovery. nih.gov

Computational Modeling of Reaction Pathways: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of key reactions. ethz.charxiv.org Such studies can identify transition state structures, calculate activation energies, and explain observed selectivities. scielo.org.mxresearchgate.net For example, computational modeling could predict the most favorable diastereomeric outcome in derivatization reactions and guide the selection of appropriate catalysts or reaction conditions to achieve high selectivity.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, moving it from trial-and-error experimentation to predictive, computationally-guided discovery. researchgate.netnih.gov These tools can be powerfully applied to the this compound scaffold.

Predictive Modeling (QSAR): By synthesizing a focused library of derivatives (as described in 10.1) and testing their biological activity (e.g., as enzyme inhibitors), Quantitative Structure-Activity Relationship (QSAR) models can be developed. ML algorithms can identify key structural features that correlate with high activity, guiding the design of more potent compounds.

Generative Models for De Novo Design: Generative adversarial networks (GANs) and reinforcement learning can be trained on existing databases of bioactive molecules. nih.gov These models can then generate novel molecular structures based on the this compound core that are optimized for specific predicted properties, such as binding affinity to a biological target or desired pharmacokinetic profiles. uva.nl

Reaction Pathway and Yield Prediction: ML models can predict the most likely outcomes and yields of unknown chemical reactions. nih.gov By training on large reaction databases, these tools could help chemists prioritize the most promising synthetic routes to complex derivatives, saving significant time and resources. nih.govmit.edu

Table 2: AI/ML Applications in this compound Research

AI/ML Technique Application Area Objective Expected Outcome
Random Forest / Gradient Boosting QSAR Modeling Predict biological activity (e.g., herbicidal, anticancer) A predictive model to prioritize synthesis of potent analogs.
Recurrent Neural Networks (RNNs) De Novo Molecular Design Generate novel derivatives with desired properties. Virtual library of compounds optimized for a specific target.

Exploration in Emerging Fields of Chemical Science and Engineering

The unique combination of functional groups in this compound makes it an attractive candidate for exploration in several emerging fields beyond its traditional applications in medicinal chemistry.

Functional Organic Materials: The nitroaryl group is an electron-accepting moiety, while the dione (B5365651) can be part of a conjugated system. This suggests potential applications in organic electronics. deliuslab.com Derivatives could be investigated as components of organic solar cells, light-emitting diodes (OLEDs), or sensors. birmingham.ac.ukimdea.org

Porous Materials and MOFs: The rigid structure and defined functional groups could allow the molecule to serve as a building block (linker) for Metal-Organic Frameworks (MOFs) or other porous materials. uva.nl Such materials could be designed for applications in gas storage, molecular separation, or heterogeneous catalysis. uva.nl

Supramolecular Chemistry: The dione moiety can participate in hydrogen bonding, while the phenyl ring can engage in π-π stacking. These non-covalent interactions could be exploited to build complex, self-assembling supramolecular structures like gels or liquid crystals. deliuslab.com

Collaborative and Interdisciplinary Research Opportunities in Chemical Discovery and Methodology Development

Advancing the science of this compound and its derivatives will be best achieved through interdisciplinary collaboration. The complexity of modern chemical challenges necessitates the integration of diverse expertise.

Synthesis and Computational Chemistry: A strong collaboration between synthetic organic chemists and computational chemists is essential. Computational models can guide synthetic targets, while experimental results provide crucial data to validate and refine the models. mit.eduleeds.ac.uk This synergistic loop can dramatically accelerate the discovery of new molecules with desired properties.

Chemistry and Biology/Pharmacology: To explore the biomedical potential of new derivatives, synthetic chemists must work closely with biologists and pharmacologists. This partnership would facilitate the screening of compounds for anticancer, antimicrobial, or other therapeutic activities and elucidate their mechanisms of action.

Chemistry and Materials Science: Exploring applications in functional materials requires collaboration between organic chemists and materials scientists. Chemists can design and synthesize novel molecules, while materials scientists can characterize their physical properties (e.g., conductivity, photoluminescence) and fabricate them into devices for testing. researchgate.netucsb.edu Such projects often involve physicists and engineers to fully develop and optimize device performance. birmingham.ac.uk

By fostering these collaborative efforts, the full potential of this compound as a platform for innovation can be realized, leading to advancements in medicine, materials science, and fundamental chemical understanding.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Nitrophenyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a nucleophilic addition or condensation reaction between 3-nitrobenzaldehyde (or derivatives) and cyclohexane-1,3-dione under basic conditions (e.g., using piperidine or ammonium acetate as catalysts). Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. ambient), and stoichiometric ratios significantly impact yield and purity. For example, elevated temperatures may accelerate cyclization but risk side reactions like nitro group reduction. Purification often involves recrystallization from ethanol or column chromatography .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Due to the nitro group’s potential toxicity and flammability, handle the compound in a fume hood with PPE (gloves, lab coat, goggles). Avoid skin contact and inhalation. Storage should be in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Regularly monitor for discoloration or precipitate formation, which may indicate decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the cyclohexane-dione ring (δ ~2.4–2.6 ppm for methylene protons) and nitrophenyl aromatic signals (δ ~7.5–8.5 ppm). Coupling patterns distinguish substituent positions .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can computational chemistry methods like DFT or molecular docking predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electron density distributions, frontier molecular orbitals (HOMO/LUMO), and nitro group charge polarization. This predicts electrophilic/nucleophilic sites for reaction planning .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or receptors). Parameterize force fields to account for the nitro group’s electrostatic interactions and steric effects .

Q. What strategies resolve contradictions in experimental data, such as varying biological activity across studies?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (pH, solvent, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify trends or outliers. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .

Q. What are the mechanistic insights into the nitro group's role in the compound’s chemical reactivity under different conditions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution but deactivating it for nucleophilic attacks. Under reductive conditions (e.g., H₂/Pd-C), it converts to an amine, altering solubility and reactivity. Kinetic studies (e.g., UV-Vis monitoring) can quantify reduction rates .

Q. How to design structure-activity relationship (SAR) studies for optimizing the compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the nitrophenyl ring (e.g., –Cl, –OCH₃) or cyclohexane-dione core (e.g., methyl or ethyl groups) to assess steric/electronic effects .
  • In Vitro Assays : Test analogs against disease-specific targets (e.g., cancer cell lines) using dose-response curves (IC₅₀ determination). Corrogate activity data with computational descriptors (e.g., logP, polar surface area) to identify bioavailability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitrophenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(3-Nitrophenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.